(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione
Overview
Description
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione is a polyisoprenylated benzophenone primarily isolated from the dried rind of Garcinia indica, a tropical fruit widely grown in Southeast Asia and Central Africa . This compound has garnered significant attention due to its potent antioxidant, anti-inflammatory, and anticancer properties . Traditionally used in tropical regions, garcinol’s biological properties are only beginning to be elucidated .
Scientific Research Applications
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione has a wide range of scientific research applications:
Chemistry: This compound is used as a starting material for the synthesis of various biologically active compounds.
Biology: It promotes neurogenesis and ex vivo expansion of human hematopoietic stem cells.
Medicine: This compound induces apoptosis in several types of cancer cells and has anti-inflammatory actions. .
Mechanism of Action
Garcinol, a polyisoprenylated benzophenone, is a medicinal component obtained from the fruits and leaves of Garcinia indica . It has been traditionally used for its antioxidant and anti-inflammatory properties . Recent studies have highlighted its potential as an anti-cancer agent .
Target of Action
Garcinol primarily targets several key regulatory pathways in cancer cells, including transcription factors NF-κB and JAK/STAT3 . It also inhibits histone acetyltransferases (HATs) , which play a crucial role in the regulation of gene expression.
Mode of Action
Garcinol interacts with its targets by acting as an inhibitor of cellular processes . It regulates the transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations . Garcinol’s potency to inhibit HATs also contributes to its anti-cancer properties .
Biochemical Pathways
Garcinol affects multiple biochemical pathways. It inhibits the NF-kB, STAT3, extracellular signal-regulated protein kinase 1/2, PI3K/Akt and Wnt/β-catenin signaling pathways . These pathways are involved in cellular processes such as inflammation, cell proliferation, and apoptosis, which are critical in cancer development and progression.
Pharmacokinetics
The pharmacokinetics of Garcinol is still under investigation. Preliminary studies suggest that it exhibits a unique in vivo pharmacokinetic profile and in vitro metabolic stability . Garcinol is considered a medium clearance drug with a CL int value of 33.94 µL/min/mg microsomal protein, and about 94% of Garcinol would escape hepatic first-pass metabolism .
Result of Action
Garcinol’s action results in significant molecular and cellular effects. It induces apoptosis in several types of cancer cells and has anti-inflammatory actions . In addition, Garcinol has been found to suppress cancer stem cells (CSCs), which are typically chemo- and radio-resistant .
Action Environment
The action, efficacy, and stability of Garcinol can be influenced by various environmental factors. For instance, oxidative stress can enhance the therapeutic potential of Garcinol . .
Safety and Hazards
Future Directions
Garcinol may be considered as a candidate for next generation epigenetic drugs, but further studies are needed to establish the precise toxicity, dosages, routes of administration, and safety for patients . In vitro and in vivo experiments using garcinol showed lesser bioavailability, poor aqueous solubility and low therapeutic performance, which encouraged researchers to develop a new nanoparticle garcinol system in order to enhance its aqueous solubility, bioavailability, and potential therapeutic effectiveness .
Biochemical Analysis
Biochemical Properties
Garcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Garcinol has been found to activate the AMPK pathway and reduce endoplasmic reticulum stress in adipose tissues . It also modulates gut microbiota and controls inflammation by increasing the intestinal commensal bacteria, Akkermansia .
Cellular Effects
Garcinol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Garcinol significantly decreased the proliferating cell nuclear antigen (PCNA) index in ACF and increased the liver glutathione S-transferase (GST) and quinone reductase (QR) activities .
Molecular Mechanism
At the molecular level, Garcinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Garcinol is known to have antioxidant activity, chelating activity, free radical scavenging activity, and anti-glycation activity .
Preparation Methods
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione can be extracted from the fruit rind of Garcinia indica using organic solvents such as methanol or ethanol . The extraction process typically involves drying the fruit rind, grinding it into a powder, and then subjecting it to solvent extraction. The extract is then purified using chromatographic techniques to isolate garcinol .
In terms of synthetic routes, garcinol can be synthesized through the condensation of benzophenone with isoprenyl units under acidic conditions . The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Chemical Reactions Analysis
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed from these reactions include quinones, dihydrogarcinol, and various substituted derivatives .
Comparison with Similar Compounds
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione is often compared with other polyisoprenylated benzophenones and chalcones:
Properties
CAS No. |
78824-30-3 |
---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1 |
InChI Key |
DTTONLKLWRTCAB-UDFURZHRSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |
SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cambogin camboginol garcinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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